N~2~-(1,3-benzodioxol-5-ylmethyl)-N~4~-(2,5-dimethylphenyl)pteridine-2,4-diamine
Description
N²-(1,3-Benzodioxol-5-ylmethyl)-N⁴-(2,5-dimethylphenyl)pteridine-2,4-diamine is a pteridine-derived diamine featuring a 1,3-benzodioxole moiety at the N² position and a 2,5-dimethylphenyl group at the N⁴ position.
Properties
IUPAC Name |
2-N-(1,3-benzodioxol-5-ylmethyl)-4-N-(2,5-dimethylphenyl)pteridine-2,4-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N6O2/c1-13-3-4-14(2)16(9-13)26-21-19-20(24-8-7-23-19)27-22(28-21)25-11-15-5-6-17-18(10-15)30-12-29-17/h3-10H,11-12H2,1-2H3,(H2,24,25,26,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBZZUTQHLBJBQU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC2=NC(=NC3=NC=CN=C32)NCC4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-(1,3-benzodioxol-5-ylmethyl)-N~4~-(2,5-dimethylphenyl)pteridine-2,4-diamine typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the pteridine core: This can be achieved through the condensation of appropriate precursors such as 2,4-diaminopyrimidine with formic acid derivatives.
Introduction of the benzodioxole moiety: This step may involve the alkylation of the pteridine core with a benzodioxole-containing reagent under basic conditions.
Attachment of the dimethylphenyl group: This can be done through a substitution reaction using a suitable dimethylphenyl halide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N~2~-(1,3-benzodioxol-5-ylmethyl)-N~4~-(2,5-dimethylphenyl)pteridine-2,4-diamine can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated reagents in the presence of a base or acid catalyst.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study enzyme interactions and metabolic pathways.
Medicine: Potential use as a therapeutic agent due to its structural similarity to known bioactive compounds.
Industry: Possible applications in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N2-(1,3-benzodioxol-5-ylmethyl)-N~4~-(2,5-dimethylphenyl)pteridine-2,4-diamine would depend on its specific biological target. Generally, pteridine derivatives can interact with enzymes or receptors, modulating their activity. The benzodioxole and dimethylphenyl groups may enhance binding affinity and specificity to certain molecular targets, influencing pathways such as signal transduction or metabolic processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs can be categorized based on core scaffold variations and substituent modifications. Key comparisons are drawn from compounds listed in the CHEMENU product catalog (2023) and synthesis methodologies from pharmaceutical research.
Structural Analogs with Pteridine Core
N²-[(2H-1,3-Benzodioxol-5-yl)Methyl]-N⁴-(3-Chloro-4-Methylphenyl)Pteridine-2,4-Diamine (CM1001419)
- Substituents : The N⁴ position features a 3-chloro-4-methylphenyl group instead of 2,5-dimethylphenyl.
- This modification may alter solubility and metabolic stability .
- Catalog Data : CAS 946298-54-0; Catalog ID CM1001417.
Target Compound vs. CM1001419
Thiophene-Based Analog
N-{5-[(2H-1,3-Benzodioxol-5-yl)Methyl]-3-Cyano-4-Methylthiophen-2-yl}-3-(Phenylsulfanyl)Propanamide (CM1001296)
- Core Structure : Replaces the pteridine ring with a thiophene scaffold.
- Functional Groups: Includes a cyano group, methylthiophene, and phenylsulfanyl side chain.
- Catalog Data : CAS 476367-99-4; Catalog ID CM1001294.
Target Compound vs. CM1001296
| Parameter | Target Compound | CM1001296 |
|---|---|---|
| Core Scaffold | Pteridine | Thiophene |
| Key Functional Groups | Benzodioxole, dimethylphenyl | Benzodioxole, cyano, phenylsulfanyl |
| Molecular Weight | ~420 g/mol (estimated) | ~465 g/mol (estimated) |
| Catalog ID | Not listed | CM1001296 |
Q & A
Q. What synthetic methodologies are optimal for preparing N²-(1,3-benzodioxol-5-ylmethyl)-N⁴-(2,5-dimethylphenyl)pteridine-2,4-diamine?
The compound can be synthesized via nucleophilic displacement reactions using intermediates such as 6-(chloromethyl)pteridine-2,4-diamine. Microwave-assisted reactions in N,N-dimethylacetamide (DMA) at 60°C have been shown to improve yields (70–90%) and reduce reaction times for analogous pteridine derivatives . Key steps include functionalization at the 2- and 4-positions of the pteridine core with benzodioxolylmethyl and dimethylphenyl groups, respectively.
Q. How can the structural integrity of the compound be validated post-synthesis?
X-ray crystallography using SHELX software (e.g., SHELXL for refinement) is the gold standard for confirming molecular geometry. For example, SHELX programs are widely used for small-molecule refinement and can resolve challenges such as twinned data or high-resolution structures . Complementary techniques include NMR (e.g., verifying aromatic substituents) and high-resolution mass spectrometry (HRMS).
Q. What analytical methods are recommended for assessing purity and stability?
Reverse-phase HPLC with UV detection (e.g., C18 columns, acetonitrile/water gradients) is effective for purity assessment. Stability under oxidative conditions can be evaluated using hydrogen peroxide (H₂O₂) sensitivity assays, as demonstrated in studies of structurally related pteridine derivatives . Accelerated stability testing (e.g., 40°C/75% RH) over 4–6 weeks provides insights into degradation pathways.
Advanced Research Questions
Q. What is the compound’s hypothesized mechanism of action in enzyme inhibition?
The compound’s pteridine scaffold suggests potential inhibition of dihydrofolate reductase (DHFR) or thymidylate synthase, enzymes critical in nucleotide synthesis. Competitive inhibition can be tested via in vitro assays measuring IC₅₀ values against recombinant DHFR using spectrophotometric monitoring of NADPH oxidation at 340 nm . Structural analogs with similar substitutions have shown activity against Gram-positive bacteria, implying possible dual targeting .
Q. How can researchers resolve discrepancies in bioactivity data across different assay systems?
Contradictions may arise from variations in assay conditions (e.g., pH, cofactors) or enzyme isoforms. For example, bacterial vs. human DHFR isoforms exhibit divergent binding affinities. To address this:
Q. What strategies are effective for optimizing the compound’s bioavailability?
Structure-activity relationship (SAR) studies can guide modifications to improve solubility and membrane permeability. For instance:
- Introduce polar groups (e.g., sulfonamides) to the benzodioxole moiety to enhance aqueous solubility.
- Evaluate prodrug approaches, such as acetylating the 2,4-diamine groups, to mitigate rapid metabolism.
- Use parallel artificial membrane permeability assays (PAMPA) to screen analogs for blood-brain barrier penetration .
Q. How can the compound’s cytoprotective effects against oxidative stress be mechanistically explored?
Cytoprotection can be assessed in neuronal models (e.g., PC12 cells) exposed to H₂O₂. Key endpoints include:
- Cell viability via CCK-8 assays.
- Measurement of reactive oxygen species (ROS) using fluorescent probes (e.g., DCFH-DA).
- Western blotting for antioxidant enzymes (e.g., superoxide dismutase, catalase) . Dose-response curves (0.1–100 µM) and comparison to known antioxidants (e.g., N-acetylcysteine) are critical for contextualizing efficacy.
Methodological Considerations
Q. What computational tools are suitable for predicting binding modes with target enzymes?
Molecular docking (e.g., AutoDock Vina, Schrödinger Suite) can model interactions with DHFR or other targets. Use high-resolution crystal structures (PDB entries: e.g., 1RAE for human DHFR) to refine predictions. Molecular dynamics simulations (100 ns trajectories) further validate binding stability and identify key residue interactions .
Q. How should researchers address low reproducibility in synthetic yields?
Optimize reaction stoichiometry and solvent systems. For example, DMA with triethylamine (Et₃N) as a base improves nucleophilic displacement efficiency in pteridine derivatives . Monitor reaction progress via TLC or LC-MS to identify intermediates and byproducts.
Q. What in vivo models are appropriate for preclinical evaluation?
Rodent models (e.g., Sprague-Dawley rats) are suitable for pharmacokinetic studies (e.g., oral bioavailability, half-life). For antibacterial or neurological applications, infection models or oxidative stress-induced neurodegeneration models (e.g., MPTP-treated mice) can validate therapeutic potential .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
